3-二氟甲氧基-4-甲氧基苯甲醛

描述

The compound 3-Difluoromethoxy-4-methoxy-benzaldehyde is not directly mentioned in the provided papers. However, the papers discuss various benzaldehyde derivatives with substitutions that may influence their physical, chemical, and optical properties. These derivatives include compounds with methoxy groups and other substituents such as chloro and dimethoxy groups .

Synthesis Analysis

The synthesis of benzaldehyde derivatives typically involves reactions with different reagents under specific conditions. For instance, the synthesis of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine involves elemental analysis and characterization by spectroscopic methods . Another derivative, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl . The process of synthesizing 3,4,5-trimethoxy benzaldehyde includes a reaction with bromine, sodium methylate, and dimethyl sulfate in the presence of a catalyst .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, revealing a non-planar geometry stabilized by intramolecular hydrogen bonding . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined to be orthorhombic with specific cell dimensions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzaldehyde derivatives are crucial for determining their final structure and properties. The reaction conditions, such as the presence of catalysts and the pH of the reaction medium, play significant roles in the outcome of the synthesis . The intramolecular hydrogen bonding interactions observed in some derivatives influence the stability and reactivity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. Spectroscopic studies, including IR, NMR, and UV-visible spectroscopy, provide insights into the functional groups and bond interactions within the molecules . The nonlinear optical properties and the electric dipole moments of these compounds are investigated using computational methods, revealing their potential applications in materials science .

科学研究应用

木质素的催化氧化

将木质素催化氧化为芳香醛类化合物,如香草醛和丁香醛,是一个重要的应用领域,突出了特定醛类在选择性氧化过程中的作用。这个过程涉及了诸如木质素的性质、温度和质量传递对产率和选择性朝向所需醛类的影响的理解。挑战,如在过程中氧气和碱的高消耗是显著的,而对优化这些方面的研究很少。Tarabanko和Tarabanko(2017)的评论详细讨论了这些过程,提出了像3-二氟甲氧基-4-甲氧基苯甲醛这样的化合物在木质素氧化为芳香醛类化合物的背景下的潜在应用领域(Tarabanko & Tarabanko, 2017)。

木质素模型化合物的酸解机制

木质素模型化合物的酸解提供了对降解途径和特定功能基团在这些过程中的重要性的见解。Yokoyama(2015)关于二聚非酚类β-O-4型木质素模型化合物的研究展示了基于γ-羟甲基基团存在与否的不同机制,揭示了反应的复杂性和烯醚化合物等中间体的作用。这表明了在类似情境中理解二氟甲氧基和甲氧基等取代基的结构含义的相关性(Yokoyama, 2015)。

环境修复的先进氧化过程

先进氧化过程(AOPs)代表了化学化合物在降解持久性有机污染物方面的关键应用领域。Qutob等人(2022)关于对乙酰氨基酚降解的研究突出了AOPs在环境修复中的作用,重点关注降解过程的动力学、机制和副产物。这强调了特定醛类在增强AOPs处理水和土壤污染物效率方面的潜在应用(Qutob et al., 2022)。

有机污染物处理中的氧化还原中介体

在氧化还原酶的辅助下使用氧化还原中介体降解有机污染物提供了另一个重要的应用。Husain和Husain(2007)回顾了氧化还原中介体在增强难降解化合物降解中的效率,为工业废水的修复提供了一种有前途的方法。这表明像3-二氟甲氧基-4-甲氧基苯甲醛这样的化合物在这种酶促处理过程中充当或支持氧化还原中介体的潜在作用(Husain & Husain, 2007)。

安全和危害

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305, P351, and P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

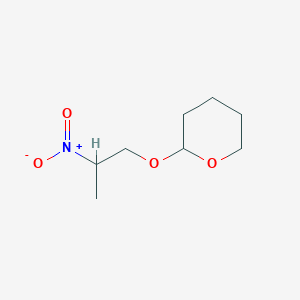

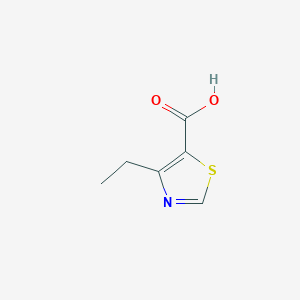

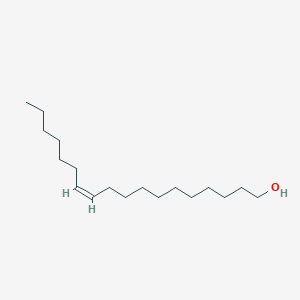

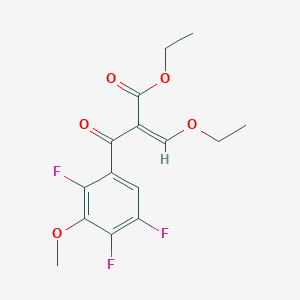

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-7-3-2-6(5-12)4-8(7)14-9(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOBKYXYQVFUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397607 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Difluoromethoxy-4-methoxy-benzaldehyde | |

CAS RN |

153587-11-2 | |

| Record name | 3-Difluoromethoxy-4-methoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

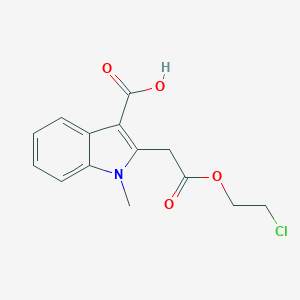

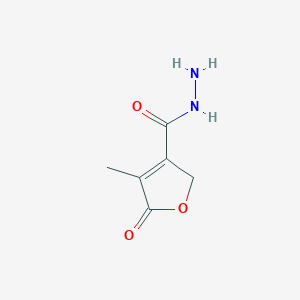

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)